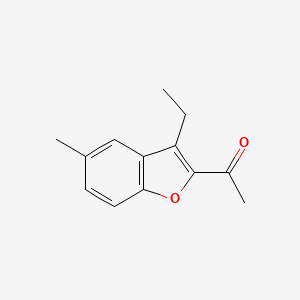

1-(3-乙基-5-甲基-1-苯并呋喃-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

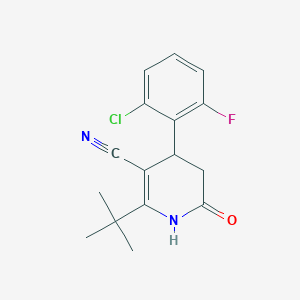

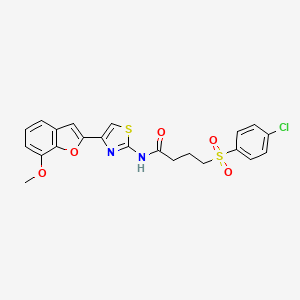

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofuran is a bicyclic compound made up of a benzene ring fused to a five-membered furan ring. The compound has ethyl and methyl substituents on the benzofuran moiety and an ethanone group attached to it.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in various studies. For instance, a photoinduced direct oxidative annulation method has been used to synthesize highly functionalized polyheterocyclic benzofuran derivatives without the need for transition metals and oxidants . Another study reports the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally similar to the compound of interest, starting from 2-(2-formylphenoxy)alkanoic acids . Additionally, the total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative has been achieved through a multi-step process starting from 4′-hydroxyacetophenone . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substituents on the benzofuran core, such as ethyl and methyl groups, can influence the electronic and steric properties of the molecule. The presence of an ethanone group would introduce a carbonyl functional group, which could participate in various chemical reactions and affect the overall reactivity of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, the reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols has been achieved using lithium aluminum hydride . Furthermore, the selective catalytic reduction of nitro-substituted benzofuran ethanones to amino compounds has been demonstrated . These reactions highlight the reactivity of the carbonyl group and the potential for further functionalization of the benzofuran core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. The carbonyl group in the ethanone moiety is a key functional group that can engage in hydrogen bonding, affecting the compound's solubility in various solvents. The electronic nature of the benzofuran ring system can also influence the compound's UV absorption properties, making it potentially useful in optical applications.

科学研究应用

光致直接氧化环化

Zhang 等人(2017 年)的一项研究探索了各种化合物的光致直接氧化环化,包括 2-(呋喃-2-基)-3-氧代-3-(芳基-2-基)丙酸乙酯,得到高度官能化的多杂环乙酮。此过程不需要过渡金属或氧化剂,展示了合成 1-(5-羟基萘并[2,1-b]呋喃-4-基)乙酮及其类似物等复杂结构的高效途径 (Zhang 等人,2017 年)。

新型化合物的合成

Dobner 等人(2003 年)报道了从雪绒花和拟雪绒花的根中合成包括苯并呋喃衍生物在内的多种新化合物。该研究强调了苯并呋喃化合物在发现新化学实体中的潜力 (Dobner 等人,2003 年)。

抑制剂的不对称合成

Bosiak 等人(2008 年)描述了使用对映选择性还原过程对 5-脂氧合酶抑制剂进行不对称合成。此研究强调了苯并呋喃衍生物在药物化学中的重要性 (Bosiak 等人,2008 年)。

DNA 拓扑异构酶 I 和 II 抑制

Lee 等人(2007 年)从天麻中分离出新的苯并呋喃,证明其对 DNA 拓扑异构酶 I 和 II 具有显著的抑制作用。这表明苯并呋喃化合物在开发新型治疗剂方面具有潜力 (Lee 等人,2007 年)。

对映纯醇的绿色合成

Şahin(2019 年)利用副干酪乳杆菌作为生物催化剂,对 1-(苯并呋喃-2-基)乙酮进行生物还原,实现了较高的对映体过量。该研究强调了生产对映纯醇的一种环保方法 (Şahin,2019 年)。

对映异选择性生物还原

Paizs 等人(2003 年)对苯并呋喃衍生物进行了对映异选择性还原,提供了一种制备光学活性碳醇的方法。此研究有助于立体选择性合成的领域 (Paizs 等人,2003 年)。

新型三组分合成

Rostami-Charati 等人(2012 年)描述了一项涉及 1-(苯并呋喃基)-乙酮的三组分反应,展示了一种合成呋喃色烯衍生物的高效方法。此研究有助于开发新的合成方法 (Rostami-Charati 等人,2012 年)。

属性

IUPAC Name |

1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRJENNPIMXIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![1-[4-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2504630.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)